molecular formula C6H9LiO4 B12943830 Lithium 2-(3-methoxyoxetan-3-yl)acetate

Lithium 2-(3-methoxyoxetan-3-yl)acetate

Cat. No.: B12943830
M. Wt: 152.1 g/mol
InChI Key: GVDXVBULASFXHE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-(3-methoxyoxetan-3-yl)acetate typically involves the reaction of 2-(3-methoxyoxetan-3-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and air from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(3-methoxyoxetan-3-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The lithium atom can be replaced by other cations in the presence of suitable reagents.

    Oxidation and Reduction Reactions:

    Addition Reactions: The oxetane ring can open up under certain conditions, allowing for addition reactions with other compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various lithium salts, while oxidation reactions could produce corresponding oxides or hydroxides.

Mechanism of Action

The mechanism of action of Lithium 2-(3-methoxyoxetan-3-yl)acetate is not fully understood. it is believed to involve interactions with various molecular targets, including enzymes and receptors. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatases, which may contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2,3,6-trichlorobenzenesulfinate
  • Lithium triisopropoxy (6-methylpyridin-2-yl)borate
  • Lithium 2-(quinolin-2-yl)acetate

Uniqueness

Lithium 2-(3-methoxyoxetan-3-yl)acetate is unique due to its oxetane ring structure, which imparts distinct chemical properties compared to other organolithium compounds. This structural feature makes it a valuable reagent in organic synthesis and materials science .

Properties

Molecular Formula

C6H9LiO4

Molecular Weight

152.1 g/mol

IUPAC Name

lithium;2-(3-methoxyoxetan-3-yl)acetate

InChI

InChI=1S/C6H10O4.Li/c1-9-6(2-5(7)8)3-10-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

GVDXVBULASFXHE-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1(COC1)CC(=O)[O-]

Origin of Product

United States

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